Osmium Hexafluoride vs. Tungsten Hexafluoride (WF₆): Liquid-Phase Operational Window Comparison
OsF₆ offers a distinct liquid-phase temperature window (33.4–47.5 °C) of approximately 14.1 °C, whereas WF₆ exists as a gas under typical ambient conditions (bp 17.5 °C) [1]. This enables OsF₆ to be handled and delivered as a low-vapor-pressure liquid without cryogenic cooling or high-pressure containment, a critical distinction for process engineering in vapor deposition and fluorination applications.
| Evidence Dimension | Liquid-phase temperature window |
|---|---|
| Target Compound Data | Melting point: 33.4 °C; Boiling point: 47.5 °C; Liquid range: ~14.1 °C |
| Comparator Or Baseline | WF₆: Melting point: 2.3–2.5 °C; Boiling point: 17.5 °C; Liquid range: ~15.0–15.2 °C (but entirely below typical ambient) |
| Quantified Difference | OsF₆ liquid window is centered ~30 °C higher and accessible at room temperature; WF₆ is gaseous at 25 °C and 1 atm |
| Conditions | Atmospheric pressure; standard laboratory and industrial ambient conditions |
Why This Matters
This difference directly impacts equipment design, safety protocols, and cost: OsF₆ can be managed in standard quartz ampuls as a condensed solid/liquid, whereas WF₆ requires pressurized gas cylinders or cryogenic handling systems.
- [1] Wikipedia. Osmium hexafluoride. https://en.wikipedia.org/wiki/Osmium(VI)_fluoride View Source
